ethyl 4-((2-(pyridin-3-yl)quinazolin-4-yl)amino)benzoate
Overview
Description
Ethyl 4-((2-(pyridin-3-yl)quinazolin-4-yl)amino)benzoate is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings
Preparation Methods
The synthesis of ethyl 4-((2-(pyridin-3-yl)quinazolin-4-yl)amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzamide with pyridine-3-carboxaldehyde to form the quinazoline core. This intermediate is then reacted with ethyl 4-aminobenzoate under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like glacial acetic acid, with refluxing overnight to ensure complete reaction .
Chemical Reactions Analysis
Ethyl 4-((2-(pyridin-3-yl)quinazolin-4-yl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 4-((2-(pyridin-3-yl)quinazolin-4-yl)amino)benzoate involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts quorum sensing in bacteria, thereby inhibiting biofilm formation and reducing virulence. In anticancer research, it targets the phosphatidylinositol 3-kinase (PI3K) signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 4-((2-(pyridin-3-yl)quinazolin-4-yl)amino)benzoate can be compared with other quinazoline derivatives, such as:
6-bromo-2-(4-pyridyl)quinazolin-4(3H)-one: This compound also exhibits antimicrobial and anticancer properties but differs in its substitution pattern and specific biological activities.
2-(substituted)-N-(4-oxo-2-pyridin-3-yl-4H-quinazolin-3-yl)acetamide: Known for its antitubercular activity, this compound shares a similar quinazoline core but has different substituents that confer distinct biological effects.
1-(thiazol-2-yl)pyrazoline derivatives: These compounds show good antibacterial activity and are structurally related through their heterocyclic components.
Properties
IUPAC Name |
ethyl 4-[(2-pyridin-3-ylquinazolin-4-yl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-2-28-22(27)15-9-11-17(12-10-15)24-21-18-7-3-4-8-19(18)25-20(26-21)16-6-5-13-23-14-16/h3-14H,2H2,1H3,(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NURXXQAMUCAMMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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